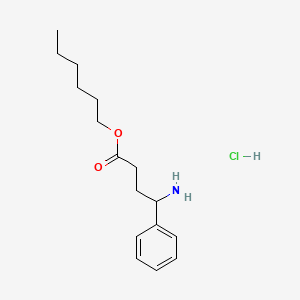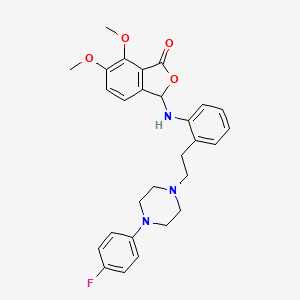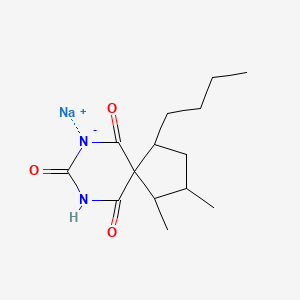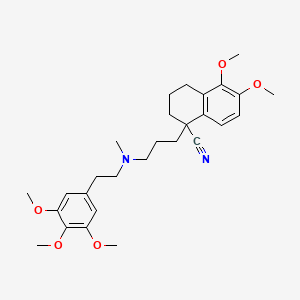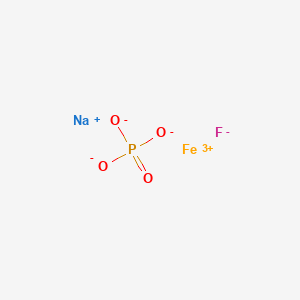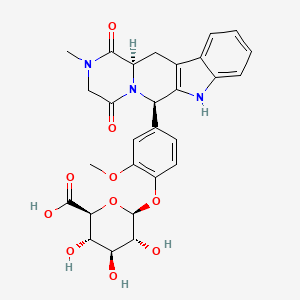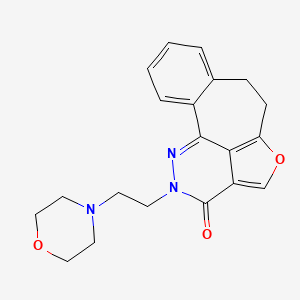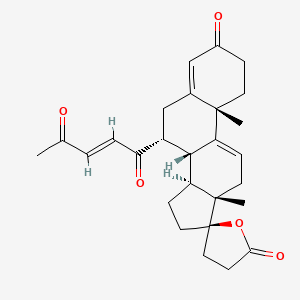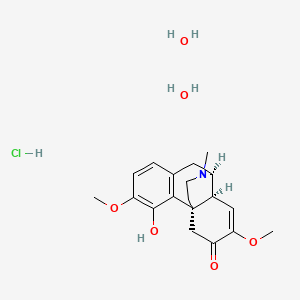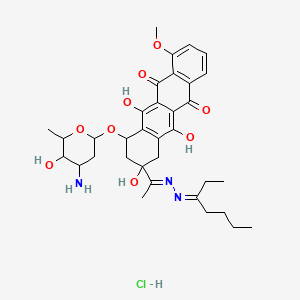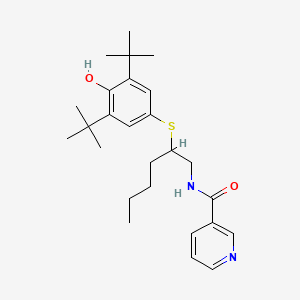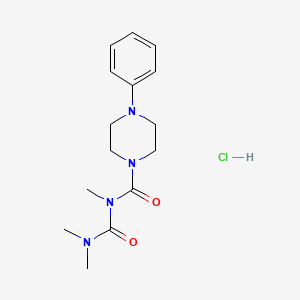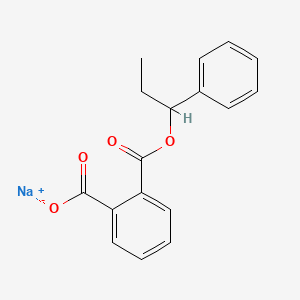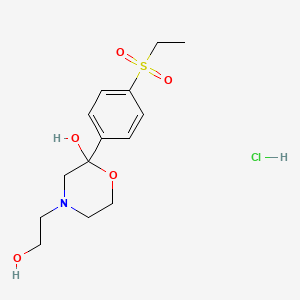
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring, a hydroxyl group, and a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the ethylsulfonyl phenyl derivative. This can be achieved by reacting ethylsulfonyl chloride with a phenyl compound under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxyl and morpholine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenethylamine: A primary amine with a benzene ring attached to an ethyl group.
Uniqueness
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
104058-19-7 |
|---|---|
Fórmula molecular |
C14H22ClNO5S |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-(4-ethylsulfonylphenyl)-4-(2-hydroxyethyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO5S.ClH/c1-2-21(18,19)13-5-3-12(4-6-13)14(17)11-15(7-9-16)8-10-20-14;/h3-6,16-17H,2,7-11H2,1H3;1H |
Clave InChI |
CFYRPMWGGQFSNM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


